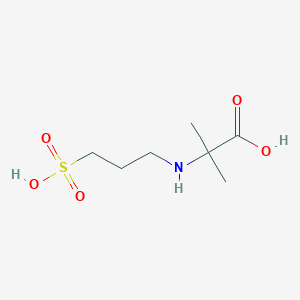

Alanine, 2-methyl-N-(3-sulfopropyl)-

説明

特性

CAS番号 |

819862-76-5 |

|---|---|

分子式 |

C7H15NO5S |

分子量 |

225.27 g/mol |

IUPAC名 |

2-methyl-2-(3-sulfopropylamino)propanoic acid |

InChI |

InChI=1S/C7H15NO5S/c1-7(2,6(9)10)8-4-3-5-14(11,12)13/h8H,3-5H2,1-2H3,(H,9,10)(H,11,12,13) |

InChIキー |

JNZRFFBJVROMMM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C(=O)O)NCCCS(=O)(=O)O |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Sulfopropyl vs. Sulfonyl/Acyl Groups : The sulfopropyl group (-SO₃⁻-CH₂-CH₂-CH₂-) enhances hydrophilicity and ionic conductivity compared to sulfonyl (-SO₂-) or acyl (-CO-) groups, as seen in AnPS-based electrochemical studies .

Physicochemical Properties

Solubility and Reactivity

- In contrast, sulfopropyl acrylate copolymers show enhanced water compatibility due to zwitterionic interactions .

- Thermal Stability: The sulfopropyl group in copolymers improves thermal resistance (e.g., decomposition temperatures >200°C), outperforming non-sulfonated analogs .

Electrochemical Behavior

- AnPS derivatives demonstrate reversible redox activity in acidic media, with sulfopropyl groups stabilizing radical intermediates during oxidation .

準備方法

Alkylation of Alanine Derivatives

The core strategy involves introducing the 3-sulfopropyl group to the nitrogen of 2-methylalanine. Key steps include:

Step 1: Synthesis of 2-Methylalanine

-

Reductive Amination : Pyruvate derivatives are reacted with methylamine under reductive conditions (e.g., NaBH₃CN) to yield 2-methylalanine.

-

α-Bromo Acid Substitution : Fischer’s classical method employs α-bromo-2-methylpropanoic acid, which undergoes SN2 displacement with ammonia or methylamine to retain chirality.

Step 2: N-Sulfopropylation

-

Quaternary Ammonium Formation : The amine group of 2-methylalanine is alkylated with 3-chloro-1-propanesulfonic acid sodium salt in alkaline conditions (NaOH, 60–90°C). This proceeds via nucleophilic substitution, with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhancing reactivity.

-

Epoxide Ring-Opening : Epichlorohydrin is treated with sodium bisulfite to form 3-chloro-2-hydroxypropanesulfonate, which subsequently reacts with the amine.

Optimization Data

Direct Sulfonation of Preformed Amines

An alternative approach modifies pre-synthesized tertiary amines:

Michael Addition

Sulfonic Acid Coupling

Enzymatic Approaches

While less common, enzymatic methods leverage methyltransferases or sulfotransferases:

Limitations

Analytical Characterization

Post-synthesis, the product is validated via:

Challenges and Solutions

-

Racemization : Chiral integrity is maintained using low-temperature alkylation (0–5°C) and non-polar solvents.

-

Byproducts : Sulfonate hydrolysis is mitigated by avoiding strong acids; neutral pH (6–7) during workup is critical.

Industrial Applications

Q & A

Q. Q1. What analytical methods are recommended for characterizing the purity and stability of 2-methyl-N-(3-sulfopropyl)alanine in aqueous solutions?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorbance at 255 nm to determine molar absorptivity (ε ≥ 9,500 L·mol⁻¹·cm⁻¹) as a purity indicator .

- pH Monitoring : Ensure solutions maintain pH 7.5–10.0 (25°C) to prevent degradation; deviations may indicate hydrolysis or sulfonate group instability .

- IR Spectroscopy : Validate structural integrity via S=O (1179–1035 cm⁻¹) and C=O (1713 cm⁻¹) bond peaks, comparing against reference spectra .

- Water Content Analysis : Use Karl Fischer titration to confirm moisture levels ≤5.0%, critical for avoiding side reactions in hygroscopic samples .

Q. Q2. How can researchers optimize synthetic routes for 2-methyl-N-(3-sulfopropyl)alanine derivatives with modified sulfonate groups?

Methodological Answer:

- Anion Exchange Reactions : Replace counterions (e.g., bromide) with 3-sulfopropyl methacrylate using ion-exchange resins, confirmed via <sup>1</sup>H NMR (vinyl protons at δ 5.36–5.99 ppm) .

- Protection-Deprotection Strategies : Use tert-butyl or benzyl groups to shield sulfonate moieties during alkylation steps, followed by acidic cleavage (e.g., TFA) .

- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate derivatives, monitoring purity via LC-MS .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., alkyl chain length) in 3-sulfopropyl-based ionic liquids affect the solubility and reactivity of 2-methyl-N-(3-sulfopropyl)alanine in non-polar solvents?

Methodological Answer:

- Structure-Property Relationships : Synthesize analogs with varying alkyl chains (e.g., [P4444][C3S] vs. [P4448][C3S]) and compare solubility in toluene or chloroform via cloud-point measurements .

- NMR Titration : Monitor chemical shift changes in <sup>31</sup>P NMR to assess coordination between the phosphonium cation and sulfonate anion, influencing solvent interactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict charge distribution and hydrophobicity indices of modified derivatives .

Q. Q4. What mechanisms underlie the instability of 2-methyl-N-(3-sulfopropyl)alanine under high-temperature or acidic conditions, and how can these be mitigated?

Methodological Answer:

- Degradation Pathways :

- Stabilization Strategies :

Q. Q5. How can 2-methyl-N-(3-sulfopropyl)alanine interact with biological systems, and what assays are suitable for probing its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure IC50 values .

- Cellular Uptake Studies : Radiolabel the compound with <sup>3</sup>H and quantify accumulation in HEK293 cells via scintillation counting .

- Molecular Docking : Use AutoDock Vina to predict binding affinity for sulfonate-binding pockets in target proteins (e.g., carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。